

BIBR1532 IC50 Values and Key Characteristics

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Compound Focus: Bibr 1532

CAS No.: 321674-73-1

Cat. No.: S548586

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The table below summarizes the quantitative data on BIBR1532's potency and selectivity across different experimental models.

Experimental System	IC50 Value	Key Context / Findings	Source / Citation
HeLa Cell Nuclear Extracts	93 nM	Standard reference for biochemical potency; >1000-fold selective over human RNA polymerases I, II, and III. [1]	[1]
Primary AML Cells	38.75 μ M	Induced apoptosis, especially in combination with Natural Killer (NK) cells. [2]	[2]
KG-1a AML Cell Line	57.64 μ M	Enhanced NK cell cytotoxicity and induced apoptosis. [2]	[2]
HeLa Cells (Proliferation)	~20 μ M	Concentration required to inhibit cell proliferation and induce apoptosis over longer treatment. [1]	[1]

Mechanism of Telomerase Inhibition

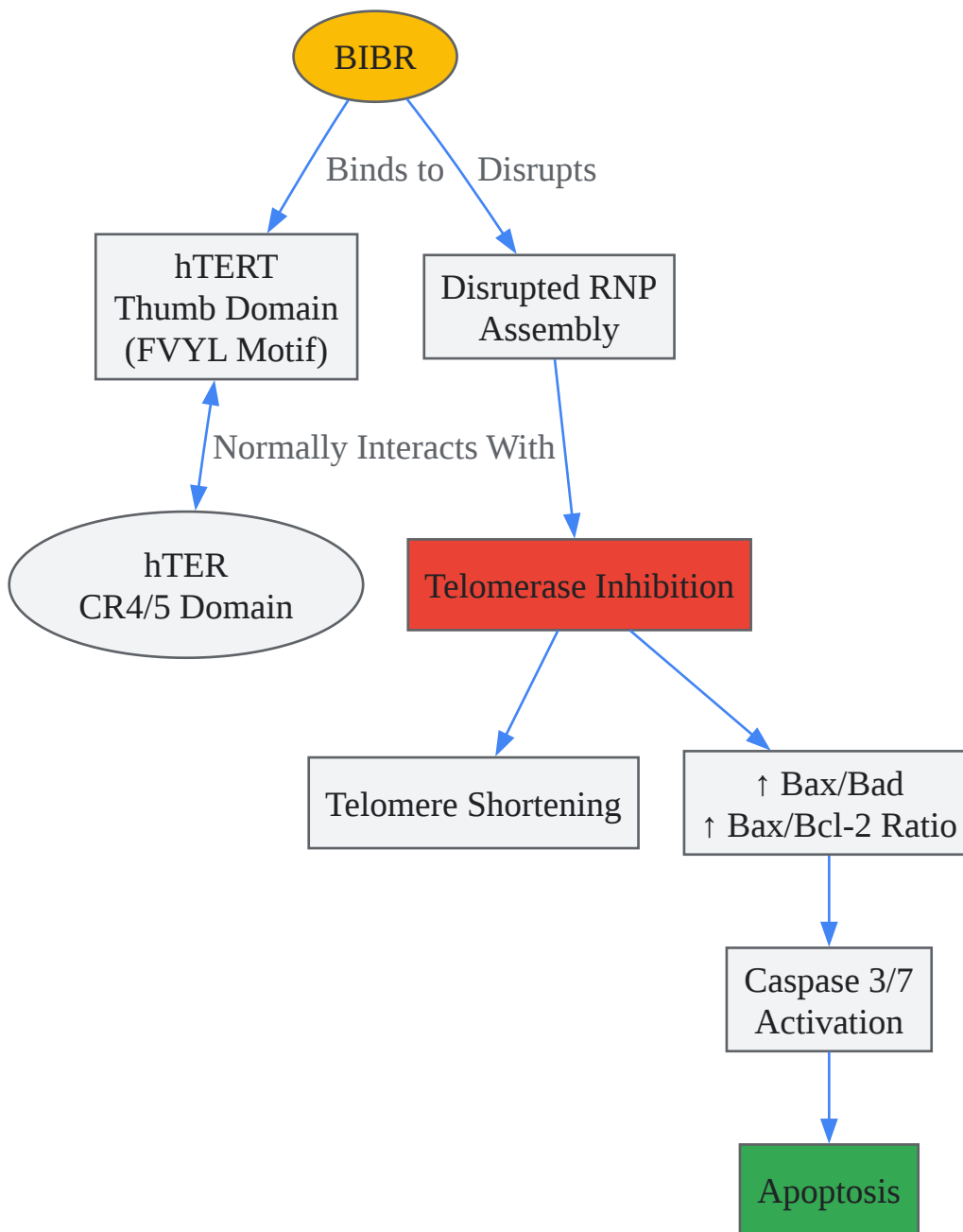
BIBR1532 inhibits telomerase through a highly specific, non-competitive mechanism by targeting the catalytic subunit, hTERT.

- **Structural Binding Site:** The inhibitor binds to a conserved, shallow **hydrophobic pocket on the thumb domain** of hTERT, known as the **FVYL motif** (comprising residues F1012, V1025, Y1089, and L1092 in human TERT). [3]
- **Functional Consequence:** This FVYL pocket is critical for the interaction with the **CR4/5 domain of hTER** (the telomerase RNA component). Binding of BIBR1532 is proposed to disrupt telomerase ribonucleoprotein (RNP) assembly and/or stabilize an inactive conformation, thereby inhibiting enzymatic activity without affecting polymerases. [3]

This mechanism triggers downstream biological effects:

- **Telomere Shortening:** With prolonged treatment in dividing cells, telomerase inhibition leads to progressive telomere attrition. [1]
- **Direct Cytotoxicity & Synergistic Effects:** In many cancer cells, BIBR1532 can induce **apoptosis, senescence, and mitotic catastrophe**, especially when combined with other therapies. The molecular hallmarks of apoptosis include **upregulation of pro-apoptotic Bax and Bad, downregulation of anti-apoptotic Bcl-2 and Bcl-xl, and increased caspase-3/7 activity**. [2]

The following diagram illustrates this mechanism and its downstream effects:



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Diagram of BIBR1532's mechanism and downstream apoptotic signaling.

Detailed Experimental Protocols

Here are the methodologies for key experiments related to BIBR1532, as cited in the search results.

Cell Culture and Treatment [2]

- **Cell Lines:** Use relevant cancer cell lines (e.g., KG-1a for AML, HeLa for cervical cancer, NSCLC lines).
- **Inhibitor Preparation:** Dissolve BIBR1532 in DMSO to create a stock solution (e.g., 100 mg/mL). Further dilute in cell culture medium to the desired working concentration.
- **Treatment Protocol:** Treat cells with the predetermined IC50 of BIBR1532 (e.g., ~38-58 μ M for AML cells) for a set duration (e.g., 48 hours). Include vehicle control (DMSO).

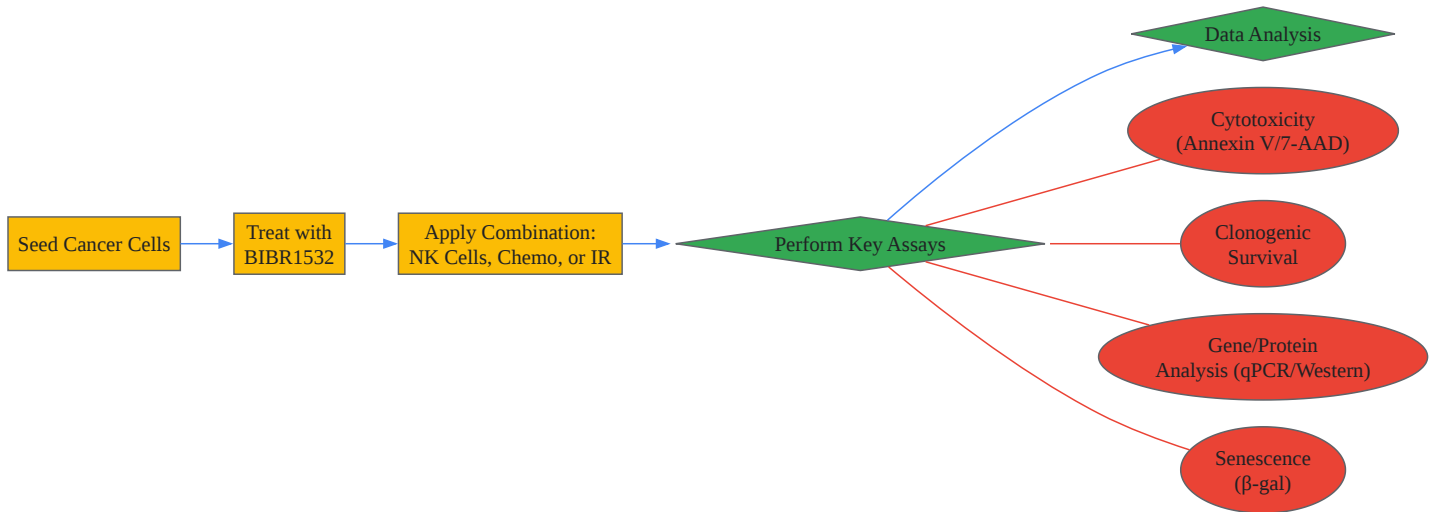
Combination with Immune Cells (NK Cells) [2]

- **NK Cell Isolation:** Isolate primary human NK cells from peripheral blood.
- **Co-culture:** After the BIBR1532 treatment period, co-culture the target cancer cells with the isolated NK cells.
- **Cytotoxicity Assessment:** After co-culture, assess cytotoxicity and apoptosis using flow cytometry with **Annexin V/7-AAD staining**.
- **Gene/Protein Analysis:** Quantify expression changes in apoptosis-related genes (e.g., Bax, Bad, Bcl-2, Bcl-xl) via qPCR or Western Blot. Measure caspase activity with a caspase-3/7 activity assay.

Combination with Chemotherapy or Radiotherapy

- **With Chemotherapy [4]:** Use the **Chou-Talalay method** to calculate a Combination Index (CI). Treat cells with BIBR1532 and chemotherapeutic agents (e.g., cisplatin, doxorubicin) both alone and in combination. Analyze cell viability to determine synergism ($CI < 1$), additive effect ($CI = 1$), or antagonism ($CI > 1$).
- **With Radiotherapy [5]:** Treat cells with a non-toxic dose of BIBR1532, then expose to ionizing radiation (IR). Use a **clonogenic survival assay** to measure radiosensitization. Analyze synergistic effects via Western Blot for cell death markers and β -galactosidase staining for senescence.

The workflow for a typical combination therapy study is outlined below:



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General workflow for BIBR1532 combination therapy experiments.

Research Applications and Synergistic Potential

BIBR1532 shows significant promise in combinatorial strategies, as its primary effect—telomerase inhibition—can sensitize cancer cells to other treatments.

- **Synergy with Chemotherapy:** BIBR1532 shows strong synergy with DNA-targeting agents like **cisplatin and doxorubicin**. The highest synergistic effect was noted for BIBR1532 with doxorubicin in U-118 MG glioblastoma cells. [4]
- **Radiosensitization:** At non-toxic doses, BIBR1532 enhances the efficacy of ionizing radiation in NSCLC models by increasing radiation-induced apoptosis, senescence, and mitotic catastrophe. It inhibits the ATM/CHK1 DNA damage repair pathway. [5]
- **Immunotherapy Enhancement:** Combining BIBR1532 with Natural Killer (NK) cells creates a powerful anti-leukemic strategy, significantly enhancing NK-mediated apoptosis in AML cells. [2]

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